molecular formula C34H53N7O9 B12532429 L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine CAS No. 683747-34-4

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine

Cat. No.: B12532429
CAS No.: 683747-34-4
M. Wt: 703.8 g/mol
InChI Key: MYIAOPJJJMAELT-MUIMJKRTSA-N
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Description

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-isoleucine: A simpler dipeptide with similar amino acid composition.

    L-Alanyl-L-glutamine: Another peptide with different functional properties.

    L-Prolyl-L-isoleucine: Shares some structural similarities but differs in biological activity.

Uniqueness

L-Alanylglycyl-L-isoleucyl-L-tyrosyl-L-alanyl-L-prolyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its complexity allows for diverse applications and interactions that simpler peptides may not exhibit.

Properties

CAS No.

683747-34-4

Molecular Formula

C34H53N7O9

Molecular Weight

703.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C34H53N7O9/c1-7-18(3)27(39-26(43)17-36-29(44)20(5)35)32(47)38-24(16-22-11-13-23(42)14-12-22)30(45)37-21(6)33(48)41-15-9-10-25(41)31(46)40-28(34(49)50)19(4)8-2/h11-14,18-21,24-25,27-28,42H,7-10,15-17,35H2,1-6H3,(H,36,44)(H,37,45)(H,38,47)(H,39,43)(H,40,46)(H,49,50)/t18-,19-,20-,21-,24-,25-,27-,28-/m0/s1

InChI Key

MYIAOPJJJMAELT-MUIMJKRTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

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